Product packaging for 2-o-Tolyl-pyridin-3-ylamine(Cat. No.:CAS No. 886508-16-3)

2-o-Tolyl-pyridin-3-ylamine

Cat. No.: B2433868
CAS No.: 886508-16-3
M. Wt: 184.242
InChI Key: YAHNMCNAPXJBPF-UHFFFAOYSA-N
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Description

2-o-Tolyl-pyridin-3-ylamine is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the aminopyridine class of heterocycles, which are widely recognized as versatile scaffolds in the development of biologically active molecules. The structure incorporates both a pyridin-3-ylamine group and an o-tolyl (ortho-tolyl) substituent, making it a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. As a key synthetic intermediate, this compound can be utilized in the construction of fused heterocycles such as imidazo[1,2-a]pyridines, a privileged structure in drug discovery . Researchers can employ it in the development of novel molecular entities for various pharmacological applications, including potential antimicrobial and antitumor agents, given the established biological importance of related 2-pyridone and pyrazolopyrimidine structures . Its utility extends to agricultural chemistry, where similar pyridine-3-carboxamide analogs have been designed and synthesized as effective agents against plant pathogens . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B2433868 2-o-Tolyl-pyridin-3-ylamine CAS No. 886508-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHNMCNAPXJBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Pyridine Based Amine Chemical Scaffolds

Pyridine (B92270) and its derivatives are fundamental building blocks in medicinal chemistry and materials science. rsc.orgresearchgate.netrsc.org These nitrogen-containing heterocyclic compounds are prevalent in a vast array of natural products, including alkaloids, and are integral to the structure of many vitamins and coenzymes. rsc.orgnih.gov The pyridine scaffold's appeal lies in its ability to improve the water solubility of molecules and its capacity for hydrogen bonding, making it a valuable component in the design of therapeutic agents. nih.govresearchgate.net In fact, pyridine-containing structures are found in over 90% of newly synthesized and marketed drugs, underscoring their significance in the pharmaceutical industry. nih.gov

The versatility of the pyridine ring allows for extensive functionalization, enabling the creation of diverse chemical libraries for drug discovery and other applications. rsc.orgresearchgate.net This has led to the development of numerous pyridine-based drugs with a wide range of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netfrontiersin.org

Foundational Importance of Ortho Substituted Pyridine Structures in Heterocyclic Chemistry

The specific placement of substituents on the pyridine (B92270) ring profoundly influences the molecule's physicochemical properties and biological activity. Ortho-substitution, in particular, can introduce unique steric and electronic effects that are crucial for molecular recognition and binding to biological targets. The presence of a substituent at the position adjacent to the ring nitrogen can impact the compound's basicity, lipophilicity, and conformational flexibility.

This strategic positioning is often exploited in drug design to enhance potency and selectivity. For instance, ortho-substituted pyridines have been investigated for their potential as kinase inhibitors, where the substituent can interact with specific residues in the enzyme's active site. epo.org The steric hindrance introduced by an ortho-substituent can also be used to control the reactivity of the pyridine ring in further chemical transformations.

Overview of 2 O Tolyl Pyridin 3 Ylamine Derivatives in Academic and Patent Literature

Multi-Step Synthesis from Substituted Nicotinic Acid Derivatives

A prominent route to this compound begins with appropriately substituted nicotinic acid derivatives. This pathway involves a sequence of reactions to introduce the necessary functional groups onto the pyridine ring.

Preparation of 6-Chloro-4-o-tolyl-nicotinamide

A key intermediate in the synthesis is 6-Chloro-4-o-tolyl-nicotinamide. One widely cited method for its preparation involves the 1,4-addition of o-tolylmagnesium chloride to N-tert-butyl-6-chloronicotinamide, which is then followed by an oxidation step. The reaction is typically carried out at low temperatures, between -30°C and -20°C, under anhydrous conditions to ensure the stability of the Grignard reagent and the intermediate magnesium-coordinated enolate.

Another approach to amides of this nature is a copper-catalyzed Ritter-type reaction. This method utilizes a nitrile, such as 6-Chloro-4-(o-tolyl)nicotinonitrile, and di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. This solvent-free reaction proceeds at room temperature and involves the coordination of the copper catalyst to the nitrile, followed by nucleophilic attack and rearrangement to form the amide bond.

Starting MaterialReagentsProductKey Conditions
N-tert-butyl-6-chloronicotinamideo-Tolylmagnesium chlorideN-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide-30°C to -20°C, anhydrous
6-Chloro-4-(o-tolyl)nicotinonitrileBoc₂O, Cu(OTf)₂N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamideRoom temperature, solvent-free

Amination Strategies for Pyridine Ring Systems

The introduction of an amino group onto a pyridine ring is a critical step and can be achieved through various amination strategies. The reactivity of the pyridine ring, which is about 10⁶ times less reactive than benzene (B151609), makes direct amination challenging, particularly at the C3 and C4 positions. researchgate.net

One of the classic methods for direct amination is the Chichibabin reaction, which typically introduces an amino group at the C2 position using sodium amide. researchgate.net However, variations of this reaction using primary alkyl amines are less common. orgsyn.org For less reactive positions, a common strategy involves initial halogenation of the pyridine ring followed by a nucleophilic aromatic substitution (SNAr) with an amine. researchgate.netgalchimia.com Pyridines are naturally suited for SNAr reactions due to their π-deficient nature. galchimia.com

Recent advancements have introduced novel reagents that can selectively functionalize the C2 position of pyridines with an amino group. galchimia.com Additionally, π-coordination of the pyridine ring to a transition metal catalyst, such as ruthenium, can facilitate amination reactions by activating the ring towards nucleophilic attack. nih.gov

Non-enzymatic pathways for pyridine ring formation have also been observed in nature, often involving intermediates with a 1,5-dicarbonyl moiety that can react with ammonia (B1221849) or other amines. nih.gov

Transformation of 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide to this compound

The compound 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinamide is a direct precursor in some synthetic routes. pharmacompass.comnih.govnih.gov The transformation of this intermediate to the final product, this compound, would conceptually involve the removal of the 6-(4-methylpiperazin-1-yl) group and the conversion of the nicotinamide (B372718) at the 3-position to a simple amino group. While the specific details of this transformation are not explicitly detailed in the provided search results, it would likely involve a deamination-type reaction or a multi-step process involving hydrolysis of the amide followed by a Curtius, Hofmann, or similar rearrangement to install the amine.

Functional Group Interconversions and Modulations Leading to this compound Analogs

The synthesis of analogs of this compound often relies on versatile reactions that allow for the modification of functional groups on the pyridine or tolyl moieties.

Reductive Amination Pathways (e.g., from related carbonyl compounds)

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). organic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. organic-chemistry.org

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity and tolerance of a wide range of functional groups. organic-chemistry.orggoogle.com Other systems, such as α-picoline-borane in the presence of acetic acid, have also been shown to be effective for reductive amination in various solvents, including water. organic-chemistry.org This methodology provides a direct route to a diverse array of substituted amines, making it a valuable tool for creating analogs of this compound if a suitable carbonyl precursor can be synthesized.

Directed Ortho Metalation Strategies (Conceptual for o-tolylpyridines)

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation to the ortho position, creating a lithiated intermediate that can then react with various electrophiles. wikipedia.orgharvard.edu

For o-tolylpyridines, a suitable DMG on either the pyridine or the tolyl ring could be used to direct metalation. For instance, an amide, methoxy, or tertiary amine group can act as a DMG. wikipedia.org Once the ortho-lithiated species is formed, it can be quenched with an electrophile to introduce a new substituent. For the introduction of an amino group, electrophiles like tosyl azide (B81097) can be used, followed by reduction. uwindsor.ca This conceptual strategy offers a powerful way to synthesize specifically substituted analogs of this compound that might be difficult to access through other means. The choice of the DMG and the reaction conditions are crucial for the success of this strategy. baranlab.orgharvard.edu

StrategyDescriptionKey Features
Reductive AminationOne-pot reaction of a carbonyl compound and an amine with a reducing agent. organic-chemistry.orgHigh efficiency, broad substrate scope, tolerance of various functional groups. organic-chemistry.org
Directed Ortho MetalationRegioselective functionalization of an aromatic ring ortho to a directing group. wikipedia.orgorganic-chemistry.orgHigh regioselectivity, allows for the introduction of a wide range of electrophiles. wikipedia.orgharvard.edu

Optimization of Reaction Conditions and Yield for Target Synthesis

The successful synthesis of this compound is highly dependent on the careful optimization of reaction parameters to maximize yield and purity. Key factors include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time.

A plausible and efficient route to this compound is the Suzuki-Miyaura cross-coupling reaction . This approach involves the palladium-catalyzed reaction of a pyridine derivative with an organoboron compound. Specifically, the coupling of 2-chloro-3-aminopyridine with o-tolylboronic acid is a viable pathway. The optimization of this reaction would involve screening various palladium catalysts and ligands. For instance, a catalyst system composed of a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand is typically employed. libretexts.orgnih.gov Highly active catalysts for the coupling of nitrogen-containing heterocycles often utilize bulky, electron-rich dialkylbiarylphosphino ligands. organic-chemistry.org

The choice of base is also critical and can significantly influence the reaction rate and the occurrence of side reactions. Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.gov The solvent system also plays a crucial role, with mixtures of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) and water being common. nih.gov Anhydrous conditions, potentially with additives like trimethyl borate, can also be explored to suppress protodeboronation of the boronic acid, a common side reaction. nih.gov

An alternative and equally powerful strategy is the Buchwald-Hartwig amination . This palladium-catalyzed reaction would involve the coupling of a 2-halopyridine with an aniline (B41778) derivative. For the synthesis of this compound, two main disconnections are possible: the reaction of 3-amino-2-halopyridine with o-xylene (B151617) (less common) or, more practically, the reaction of 2-bromopyridine (B144113) with o-toluidine. nih.govamanote.comresearchgate.net The latter would require a subsequent amination at the 3-position, making a direct coupling of a pre-functionalized pyridine more desirable. A more direct Buchwald-Hartwig approach would be the reaction of 2-bromo-3-aminopyridine with o-toluidine, though this presents challenges due to the presence of two amine groups.

Optimization of the Buchwald-Hartwig amination would focus on the selection of a suitable palladium catalyst and ligand system. Catalyst systems like Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been shown to be effective for the amination of 2-bromopyridines. amazonaws.com The choice of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is crucial for the catalytic cycle to proceed efficiently. researchgate.netamazonaws.com Toluene is a commonly used solvent for these reactions. chemspider.com

The following data tables summarize key variables and their potential impact on the synthesis of this compound via Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

ParameterOptionsPotential Impact on Yield and Purity
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Affects catalyst activation and stability.
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos), PPh₃Crucial for catalyst activity, selectivity, and preventing side reactions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Influences the rate of transmetalation and can affect functional group tolerance.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAffects solubility of reagents and catalyst performance.
Temperature Room temperature to 110 °CHigher temperatures can increase reaction rate but may also lead to decomposition.

Table 2: Optimization Parameters for Buchwald-Hartwig Amination

ParameterOptionsPotential Impact on Yield and Purity
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Influences the formation of the active catalytic species.
Ligand BINAP, dppf, XantphosDetermines the scope of the reaction and can prevent catalyst deactivation.
Base NaOt-Bu, LiHMDSEssential for the deprotonation of the amine and regeneration of the catalyst.
Solvent Toluene, DioxaneAffects reaction kinetics and catalyst stability.
Temperature 80 °C to refluxNecessary to overcome the activation energy of the C-N bond formation.

Chromatographic and Spectroscopic Methods in Synthetic Verification

Following the synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound and its synthetic intermediates.

Chromatographic Methods:

Purification of the crude product is typically achieved using column chromatography . amazonaws.com For basic compounds like aminopyridines, standard silica (B1680970) gel can lead to peak tailing and poor separation due to acid-base interactions. biotage.combiotage.com To mitigate this, several strategies can be employed:

Amine-functionalized silica: Using a stationary phase with bonded amine groups can significantly improve the chromatography of basic compounds. biotage.com

Addition of a competing amine: Incorporating a small amount of a volatile amine, such as triethylamine (B128534) (Et₃N), into the eluent can neutralize the acidic sites on the silica gel. rsc.org

Reversed-phase chromatography: This technique, using a non-polar stationary phase and a polar mobile phase, can be an effective alternative for purifying polar and ionizable compounds. biotage.com

Spectroscopic Methods:

The structure of the final product and any isolated intermediates is confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (184.24 g/mol ). chemsrc.com The fragmentation pattern of aromatic amines often involves the loss of small molecules like HCN. youtube.com The fragmentation of aliphatic amines is characterized by α-cleavage, which is less prominent in aromatic amines but can still provide structural clues. libretexts.orgfuture4200.comdocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and tolyl rings, as well as a signal for the amine protons. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the amine group, typically in the range of 3300-3500 cm⁻¹, and C-H and C=C stretching vibrations for the aromatic rings.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
MS (ESI+) [M+H]⁺ at m/z 185.1
¹H NMR Signals in the aromatic region (δ 6.5-8.5 ppm), a singlet for the methyl group (δ ~2.3 ppm), and a broad singlet for the NH₂ group.
¹³C NMR Signals for all 12 unique carbon atoms, including those in the aromatic rings and the methyl group.
IR N-H stretching bands (~3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C=C/C=N stretching bands in the fingerprint region.

By systematically optimizing the synthetic conditions and employing a suite of chromatographic and spectroscopic techniques, this compound can be synthesized in high yield and purity, and its structure can be unequivocally confirmed.

Reactions of the Primary Amine Moiety (—NH2)

The primary amine group (—NH2) at the 3-position of the pyridine ring is a key site for chemical modification, readily undergoing acylation, alkylation, cyclization, and carbamic acid ester formation.

Acylation and Amidation Reactions

The primary amine of this compound can be acylated to form amides. A notable example is the formation of isobutyramide (B147143) derivatives. This type of reaction is fundamental in the synthesis of more complex molecules. The reaction conditions for acylation can influence whether N-acylation or O-acylation occurs in molecules with multiple reactive sites. mdpi.com For instance, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid is activated, facilitating the formation of the amide bond with the amine. mdpi.com The use of N-hydroxysuccinimide (NHS) alongside EDC can further enhance the stability of the reactive intermediate, often favoring N-acylation. mdpi.com

A specific example involves the reaction of methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-amine with 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride in dichloromethane (B109758) with N-ethyldiisopropylamine. This reaction yields 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide. newdrugapprovals.org

Alkylation Reactions

The nitrogen of the primary amine can also be alkylated. A significant derivative formed through this pathway is methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]amine. The synthesis of this compound involves several key steps, including the methylation of the primary amine at the 3-position. Further elaboration often involves the introduction of a 4-methylpiperazin-1-yl group at the 6-position of the pyridine ring, which can be achieved through methods like nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination.

Cyclization Reactions to Form Fused Heterocyclic Systems

The primary amine of this compound can participate in cyclization reactions to generate fused heterocyclic systems. For example, it can serve as a precursor for the synthesis of pyrazolopyridine derivatives. These reactions often involve condensation with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of a new pyrazole (B372694) ring fused to the pyridine core. Such fused heterocyclic systems are of significant interest in medicinal chemistry.

Formation of Carbamic Acid Esters

Carbamic acid esters can be prepared from this compound by reacting the primary amine with a suitable reagent. google.com Generally, carbamic acid esters are synthesized by reacting an amine with carbon dioxide and an alkoxysilane compound in the presence of a catalyst. epo.org Another common method involves the reaction of an amine with a carbamoyl (B1232498) chloride or an isocyanate. wikipedia.org For instance, reacting an amine with a carbamic acid halide can yield the corresponding carbamic acid ester. google.com The formation of these esters introduces a carbamate (B1207046) functional group, which can alter the molecule's physicochemical properties.

Electrophilic Aromatic Substitution on the Pyridine and o-Tolyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. pressbooks.pub The reactivity and regioselectivity of EAS on this compound are influenced by the electronic properties of both the substituted pyridine and o-tolyl rings.

The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation makes EAS on pyridine challenging, often requiring harsh reaction conditions. youtube.comutexas.edu When substitution does occur, it is typically directed to the meta-position (C-3 and C-5) relative to the nitrogen. youtube.com In this compound, the presence of the activating amino group at the 3-position and the o-tolyl group at the 2-position will influence the position of further substitution. The amino group is a strong activating group and an ortho-, para-director. masterorganicchemistry.com The o-tolyl group is also an activating, ortho-, para-director. masterorganicchemistry.com The interplay of these directing effects will determine the outcome of electrophilic substitution.

The o-tolyl ring, being an alkyl-substituted benzene ring, is activated towards electrophilic substitution and will direct incoming electrophiles to the ortho and para positions relative to the methyl group. masterorganicchemistry.com The steric hindrance from the adjacent pyridine ring may influence the regioselectivity of the substitution on the o-tolyl ring.

Nucleophilic Aromatic Substitution on Pyridine Ring Systems

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-2) and para (C-4) positions relative to the nitrogen atom. stackexchange.comyoutube.com The stability of the anionic intermediate, known as a Meisenheimer complex, is key to the feasibility of SNAr reactions. libretexts.org Attack at the C-2 or C-4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which stabilizes the intermediate. stackexchange.com

In the context of this compound derivatives, SNAr is a crucial reaction for introducing substituents at the 6-position. For example, the synthesis of methyl-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]amine can involve the nucleophilic displacement of a leaving group (such as a halogen) at the 6-position by 4-methylpiperazine. This type of reaction is often facilitated by the presence of activating groups on the pyridine ring. libretexts.org

Transition Metal-Mediated Cross-Coupling Reactions

The derivatization of pyridine-based scaffolds through transition metal-mediated cross-coupling reactions represents a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules with significant applications in pharmaceuticals and materials science. nih.gov Among these methods, the Suzuki-Miyaura cross-coupling reaction is particularly powerful for forming carbon-carbon bonds due to its functional group tolerance and the commercial availability of a vast array of boronic acid reagents. nih.govmdpi.com

While specific studies on the cross-coupling reactivity of a halogenated derivative of this compound are not extensively documented, the chemical behavior can be reliably inferred from closely related analogues, such as substituted halopyridin-3-amines. The presence of the aminopyridine core introduces specific challenges, as the nitrogen atoms of both the pyridine ring and the amino group can coordinate with the metal catalyst, potentially retarding the reaction. nih.govhelsinki.fi However, appropriate selection of ligands and reaction conditions can overcome these obstacles.

Research conducted on 5-bromo-2-methylpyridin-3-amine (B1289001), a structural analogue of a hypothetical bromo-substituted this compound, provides significant insight into the potential for Suzuki-Miyaura type derivatizations. nih.gov In a key study, this compound was successfully coupled with a variety of arylboronic acids to produce novel 5-aryl-2-methylpyridin-3-amine derivatives. nih.govnih.gov These reactions were typically performed using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium phosphate (K₃PO₄) and a mixture of 1,4-dioxane and water as the solvent. nih.gov

The direct coupling on the free amine proved effective, yielding a range of products. nih.gov Furthermore, the reactivity could be modulated by first acetylating the amino group to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. This intermediate also underwent efficient Suzuki-Miyaura coupling with various arylboronic acids under similar conditions, affording the N-acetylated biaryl products, which could subsequently be deprotected if desired. nih.gov The reactions demonstrated good tolerance for different functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents. nih.gov

The successful derivatization of these analogues underscores the synthetic utility of the Suzuki-Miyaura reaction for functionalizing the this compound scaffold, assuming a suitably halogenated precursor is available.

The following table summarizes the results from the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (Compound 1 ) and its N-acetylated derivative (Compound 3 ) with various arylboronic acids. nih.gov These findings serve as a predictive model for the derivatization of a halogenated this compound.

Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine (1) and its Acetamide Derivative (3) with Arylboronic Acids. nih.gov

EntryStarting MaterialArylboronic AcidProductYield (%)
11 Phenylboronic acid5-Phenyl-2-methylpyridin-3-amine78
21 4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine75
31 4-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine72
43 Phenylboronic acidN-(2-Methyl-5-phenylpyridin-3-yl)acetamide85
53 4-Methoxyphenylboronic acidN-(5-(4-Methoxyphenyl)-2-methylpyridin-3-yl)acetamide82
63 4-Chlorophenylboronic acidN-(5-(4-Chlorophenyl)-2-methylpyridin-3-yl)acetamide80
73 4-Formylphenylboronic acidN-(5-(4-Formylphenyl)-2-methylpyridin-3-yl)acetamide76
83 3-Nitrophenylboronic acidN-(2-Methyl-5-(3-nitrophenyl)pyridin-3-yl)acetamide74
93 Naphthalen-1-ylboronic acidN-(2-Methyl-5-(naphthalen-1-yl)pyridin-3-yl)acetamide70

Reaction Conditions: Pd(PPh₃)₄ catalyst, K₃PO₄ base, 1,4-dioxane/H₂O solvent, 85-95 °C.

Coordination Chemistry and Ligand Properties of 2 O Tolyl Pyridin 3 Ylamine Analogs

Ligational Behavior of Aminopyridine Scaffolds

The ligational behavior of aminopyridine ligands is characterized by the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the exocyclic amine nitrogen. This duality allows for a variety of coordination modes, which are influenced by factors such as the position of the amino group, steric hindrance, and the nature of the metal ion.

In analogy to ligands like 2,2'-dipyridylamine, aminopyridine scaffolds can exhibit several coordination modes:

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through only one of its nitrogen donors. Typically, the more basic pyridine nitrogen is the preferred coordination site. mdpi.comresearchgate.net This type of coordination is often observed when steric hindrance prevents chelation or when the metal center's coordination sphere is already crowded. mdpi.comresearchgate.net For instance, bulky substituents on the aminopyridine ligand can favor monodentate coordination. mdpi.comresearchgate.net

Bidentate Coordination: This is a common coordination mode for aminopyridine ligands, where both the pyridine and the amine nitrogen atoms bind to the same metal center, forming a stable chelate ring. pvpcollegepatoda.orgunacademy.com This mode is particularly prevalent in 2-aminopyridine (B139424) derivatives, where the proximity of the two nitrogen atoms is ideal for forming a five-membered chelate ring. pvpcollegepatoda.org

Bridging Coordination: Aminopyridine ligands can also act as bridging ligands, connecting two or more metal centers. This can occur in various ways, for instance, with the pyridine nitrogen coordinating to one metal and the amine nitrogen to another.

The specific coordination mode adopted by an aminopyridine ligand is a delicate balance of electronic and steric factors.

The pyridine nitrogen is generally a stronger σ-donor than the amine nitrogen, making it the primary site of coordination in many instances. researchgate.net The lone pair of electrons on the pyridine nitrogen resides in an sp2 hybridized orbital and is readily available for donation to a metal ion.

The exocyclic amine nitrogen can also participate in coordination, leading to chelation. The ability of the amine nitrogen to act as a donor is influenced by its hybridization and the electronic effects of the substituents on the pyridine ring. In chelation, the formation of a stable five- or six-membered ring is a significant driving force. For 2-aminopyridine and its analogs, the formation of a five-membered chelate ring is sterically favorable.

Formation and Characterization of Metal Complexes

The synthesis of transition metal complexes with aminopyridine ligands has been extensively explored, yielding a wide array of compounds with interesting structural and electronic properties.

Transition metal complexes of aminopyridine ligands are typically synthesized by reacting a metal salt with the aminopyridine ligand in a suitable solvent. scirp.orgekb.eg The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product. scirp.orgekb.eg A general synthetic procedure involves dissolving the metal salt (e.g., chlorides, nitrates, or acetates of Mn, Fe, Co, Ni, Cu, Zn, Cd) and the aminopyridine ligand in a solvent like ethanol (B145695) or methanol, followed by refluxing the mixture. scirp.orgekb.egnih.gov The resulting complexes can then be isolated by filtration or crystallization. scirp.orgekb.eg

The following table summarizes representative examples of transition metal complexes formed with aminopyridine ligands, which can be considered analogous to the expected behavior of 2-o-Tolyl-pyridin-3-ylamine.

Metal IonLigandResulting Complex FormulaReference
Cu(II)3-aminopyridine[Cu(3-aminopyridine)₂(NCS)₂] nih.gov
Cu(II)4-aminopyridine[Cu(4-aminopyridine)₃(NCS)₂] nih.gov
Cd(II)4-aminopyridine[Cd(4-aminopyridine)₂(NCS)Cl] nih.gov
Mn(II)3-aminopyridineStoichiometric ratios vary scirp.org
Co(II)3-aminopyridineStoichiometric ratios vary scirp.org
Ni(II)3-aminopyridineStoichiometric ratios vary scirp.org
Zn(II)3-aminopyridineStoichiometric ratios vary scirp.org
Fe(II)N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine[ApHFeBr(µ-Br)]₂ mdpi.comresearchgate.net
Fe(II)N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine[ApHFeI₂(thf)] mdpi.comresearchgate.net

The stoichiometry of the resulting metal complexes can vary depending on the metal-to-ligand ratio used in the synthesis, the coordination number of the metal ion, and the steric bulk of the ligand. ekb.egnih.gov Common stoichiometries observed for aminopyridine complexes include 1:1, 1:2, and 1:3 metal-to-ligand ratios. rsc.org

The oxidation state of the metal in the complex is typically the same as in the starting metal salt, although redox reactions can occur under certain conditions. The stability of a particular oxidation state can be influenced by the donor properties of the aminopyridine ligand.

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of coordination compounds relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

The following table provides examples of crystallographic data for aminopyridine-containing metal complexes, illustrating the type of structural information that can be obtained.

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
[Cu(3-aminopyridine)₂(NCS)₂]--Square planar coordination geometry nih.gov
[Cu(4-aminopyridine)₃(NCS)₂]--Square pyramidal coordination geometry nih.gov
[Cd(4-aminopyridine)₂(NCS)Cl]--Octahedral coordination geometry nih.gov
[ApHFeBr(µ-Br)]₂MonoclinicC2/cDimeric structure, η¹-coordination through pyridine nitrogen mdpi.comresearchgate.net
[ApHFeI₂(thf)]MonoclinicP2₁/cMonomeric structure, η¹-coordination through pyridine nitrogen mdpi.comresearchgate.net

Catalytic Applications of Derived Metal Complexes (e.g., in polymerization, organic transformations)

The introduction of bulky substituents on the ligands of late transition metal catalysts is a well-established strategy for tuning their catalytic performance. In the context of this compound analogs, the ortho-tolyl group is expected to create a sterically congested environment around the metal center. This can lead to enhanced thermal stability of the catalyst and influence the coordination of monomers and substrates, thereby affecting the outcome of the catalytic reaction.

In the field of olefin polymerization, late transition metal complexes, particularly those of iron, cobalt, and nickel, with chelating nitrogen ligands have been extensively studied. The steric properties of these ligands are known to have a profound impact on the catalytic activity and the molecular weight of the resulting polymers. For instance, iron and cobalt complexes bearing 2,6-bis(imino)pyridine ligands have been shown to be highly active catalysts for ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO). The steric hindrance provided by bulky ortho-substituents on the aryl rings of the imino groups is critical for producing high molecular weight polyethylene (B3416737).

Studies on cobalt(II) complexes with sterically hindered dibenzocycloheptyl groups have demonstrated that increased steric bulk can lead to the generation of polyethylene with higher molecular weights. For example, a cobalt complex with the least bulky substituents exhibited peak activity at 60 °C, and this activity was only reduced by an order of magnitude at 90 °C, indicating good thermal stability of the active sites nih.gov. It is reasonable to infer that iron and cobalt complexes of this compound would exhibit similar trends, with the ortho-tolyl group promoting the formation of high molecular weight polymers.

Furthermore, research on amino-pyridine iron(II) complexes has shown that sterically hindered and electron-rich substituents can enhance the catalytic activity in atom transfer radical polymerization (ATRP) of monomers like styrene (B11656) nsf.gov. A complex with a t-butyl substituted amino carbon displayed a higher ATRP activity compared to one with a less bulky ethyl group, suggesting that the steric and electronic properties of the ligand are key to catalyst performance nsf.gov.

Catalyst/Ligand AnalogMetalCocatalystMonomerPolymer PropertiesReference
2,6-bis(imino)pyridine derivativeFe/CoMAOEthyleneHighly linear polyethylene researchgate.net
Dibenzocycloheptyl-substituted iminopyridineCoMAOEthyleneHigh molecular weight polyethylene (up to 6.46 × 10⁵ g mol⁻¹) nih.gov
Amino-pyridine with t-butyl substituentFe-StyreneHigher ATRP activity (k_obs = 0.31 h⁻¹) nsf.gov
2,6-bis(dibenzosuberyl)-substituted iminopyridineCoMAOEthyleneHigh molecular weight polyethylene (Mw range: 30.26–43.92 kg mol⁻¹) mdpi.com

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Ligands based on aminopyridine scaffolds have been successfully employed in various cross-coupling reactions.

For instance, palladium complexes of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, derived from 2-aminopyridine, have been evaluated in sterically hindered Suzuki-Miyaura cross-coupling reactions to form biaryls and heterobiaryls. These ligands possess a hemilabile N-chelating group which can offer dynamic coordination and enhance catalyst longevity researchgate.net. The synthesis of aminopyridines themselves can be achieved via palladium-catalyzed carbon-nitrogen bond formation, highlighting the versatility of these systems acs.org.

Furthermore, palladium-catalyzed ortho-arylation of substituted benzamides has been achieved using N-(2-aminophenyl)acetamide as a bidentate directing group, leading to the synthesis of various biaryl amide derivatives nih.gov. This demonstrates the potential of related aminopyridine ligands to act as directing groups in C-H activation and functionalization reactions. Given the structural similarities, palladium complexes of this compound could potentially serve as effective catalysts in a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. The steric bulk of the ortho-tolyl group could be particularly advantageous in promoting reductive elimination and preventing catalyst deactivation.

Reaction TypeCatalyst System (Analog-based)SubstratesProductYieldReference
Suzuki-Miyaura CouplingPd₂(dba)₃ / P(t-Bu)₃Aryl chlorides and arylboronic acidsBiarylsVery good yields acs.org
Suzuki-Miyaura CouplingPd(dppb)Cl₂3-Chloropyridine and Phenylboronic acid3-Phenylpyridine71% acs.org
Buchwald-Hartwig AminationPd-BrettPhos/RuPhosAryl/heteroaryl halides and aminesSubstituted anilinesWide scope, low catalyst loadings nih.gov
Ortho-ArylationPd(OAc)₂ with N-(2-aminophenyl)acetamideBenzamides and aryl iodidesBiaryl amidesGood to moderate nih.gov

Computational and Theoretical Investigations of 2 O Tolyl Pyridin 3 Ylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular systems. For pyridine (B92270) derivatives, these methods are used to elucidate electronic properties, predict stable conformations, and understand reactivity patterns. Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital calculations are standard tools for these investigations.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies focus on the electron density to calculate molecular properties. For molecules structurally related to 2-o-Tolyl-pyridin-3-ylamine, DFT methods, particularly using hybrid functionals like B3LYP, are employed to determine electronic properties and predict reactivity. researchgate.net

Key aspects of electronic structure analysis include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations are used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents. For many pyridine derivatives, the nitrogen atoms and amino groups are identified as centers of negative potential, indicating their role in nucleophilic interactions.

Ab initio molecular orbital calculations are another class of quantum chemical methods that solve the Schrödinger equation without empirical parameters. Methods like Møller–Plesset perturbation theory (MP2) are often used alongside DFT to provide a higher level of theoretical accuracy, particularly for systems where electron correlation is important.

A fundamental application of computational chemistry is the prediction of a molecule's three-dimensional structure. Both DFT and ab initio methods can be used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. This yields precise predictions of bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, a key structural feature is the dihedral angle between the pyridine and the o-tolyl rings. Due to steric hindrance from the ortho-methyl group, it is expected that the two rings are not coplanar. Computational studies on similar bi-aryl pyridine systems have shown that such non-planar structures are common. researchgate.net Conformational analysis, which involves calculating the energy of the molecule as this dihedral angle is varied, can identify the most stable conformation and the energy barriers to rotation between different conformations.

The table below presents theoretical bond length and angle data for a related molecule, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, calculated using DFT, illustrating the type of data obtained from such predictions. researchgate.net

ParameterBond Length (Å) / Angle (°)
C5′–C6′–N1′124°
C3′–C5–C4128°
O1–C5–C4112°
C3–C2–O1104°
C5–C4–C3103°
C4–C3–C2103°

This data is for the 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion and serves as an example of DFT-calculated geometric parameters. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. Calculations are typically performed on the optimized molecular geometry. By simulating the NMR spectrum, researchers can assign the signals in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex structures where signal overlap or ambiguous splitting patterns occur. For pyridine derivatives, theoretical predictions help to resolve the complex aromatic regions of the spectrum.

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. Comparing the calculated IR spectrum with the experimental one allows for a detailed assignment of the observed absorption bands. researchgate.netresearchgate.net For aminopyridine structures, characteristic bands for N-H stretching and bending, as well as C-N stretching and aromatic ring vibrations, can be precisely assigned using this combined experimental and theoretical approach. researchgate.net

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular formula of this compound is C₁₂H₁₂N₂, corresponding to a molecular weight of approximately 184.24 g/mol . nih.gov In mass spectrometry, this would be observed as the molecular ion peak (M⁺). While direct computational simulation of full mass spectra is complex, theoretical studies can help rationalize observed fragmentation patterns. sapub.orgmdpi.com For pyridine-containing compounds, common fragmentation pathways often involve the cleavage of bonds adjacent to the heterocyclic ring system. sapub.orgmdpi.com

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein, such as an enzyme or a receptor. These studies are crucial for understanding the potential biological activity of a compound.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodology can be illustrated through studies on analogous pyridine-based compounds. For instance, in research focused on anticancer agents, newly synthesized pyridine derivatives have been docked into the active sites of selected proteins to predict their binding affinity and interaction patterns. nih.govresearchgate.net Such studies often reveal key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex.

A hypothetical molecular docking study of this compound could involve selecting a relevant biological target, for example, a protein kinase implicated in a disease pathway. The 3D structure of the compound would be generated and optimized, and then docked into the binding pocket of the protein. The results would be analyzed to determine the binding energy, with a more negative value suggesting a stronger interaction. The analysis would also detail the specific amino acid residues involved in the interaction. For example, the amine group on the pyridine ring could act as a hydrogen bond donor, while the tolyl and pyridine rings could engage in hydrophobic and pi-pi stacking interactions.

The table below illustrates a hypothetical summary of results from a molecular docking study of this compound against a hypothetical protein target.

ParameterValueInteracting Residues
Binding Energy (kcal/mol)-8.5Tyr123, Leu45, Val67
Hydrogen Bonds2Tyr123, Asp89
Hydrophobic Interactions4Leu45, Val67, Ala90, Ile92

This data is hypothetical and for illustrative purposes only.

Molecular docking studies are a foundational computational method used to investigate protein-ligand interactions in structure-based drug design and to assess the potential of molecules against various diseases. dergipark.org.tr

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are invaluable in deriving SAR by analyzing a series of related compounds and correlating their structural features with their activities.

For this compound, a computational SAR study would involve creating a library of virtual derivatives by modifying specific parts of the molecule. For example, the position of the methyl group on the tolyl ring could be varied (ortho, meta, para), or different substituents could be introduced on either the pyridine or the tolyl ring. The biological activity of these virtual compounds would then be predicted using methods like quantitative structure-activity relationship (QSAR) modeling.

General SAR trends for pyridine derivatives have been observed in various studies. For instance, research on the antiproliferative activity of pyridine derivatives has shown that the presence and position of certain functional groups, such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, can significantly enhance their activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms may sometimes lead to a decrease in activity. nih.gov

A hypothetical SAR study on derivatives of this compound might investigate the impact of substituents on the pyridine ring. The table below presents a hypothetical dataset correlating the nature of a substituent at the 5-position of the pyridine ring with predicted binding affinity to a target protein.

DerivativeSubstituent at 5-positionPredicted Binding Affinity (IC50, µM)
1 (Parent)-H10.5
2-Cl8.2
3-OH5.1
4-OCH36.3
5-NO215.8

This data is hypothetical and for illustrative purposes only.

Such computational analyses can guide the synthesis of new compounds with potentially improved activity. Molecular docking studies can further elucidate the structural basis for the observed SAR, showing how different substituents alter the binding interactions with the target protein. researchgate.net

Delocalization and Aromaticity Analysis of the Pyridine Ring System

The pyridine ring is a six-membered aromatic heterocycle with an electronic structure similar to benzene (B151609). libretexts.org Its aromaticity is a key determinant of its chemical properties and reactivity. According to Hückel's rule, a molecule is aromatic if it has a planar, cyclic, conjugated system of p-orbitals containing 4n+2 π-electrons. Pyridine fits this rule with 6 π-electrons in its delocalized system. libretexts.orgfiveable.mebris.ac.uk

In the pyridine ring of this compound, the five carbon atoms and the nitrogen atom are all sp² hybridized. libretexts.org Each of these atoms contributes one p-orbital perpendicular to the plane of the ring, and each p-orbital contains one π-electron, allowing for full conjugation. libretexts.org The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. libretexts.org

The aromaticity of the pyridine ring can be influenced by substituents. The presence of the amino (-NH2) and tolyl groups in this compound will modulate the electron density and delocalization within the pyridine ring. The amino group is an electron-donating group, which can increase the electron density of the ring, while the tolyl group can also have a modest electron-donating effect.

Computational methods can be used to quantify the aromaticity of the pyridine ring in this compound. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed. researchgate.net NICS values are calculated at the center of the ring, with more negative values indicating stronger aromaticity. The HOMA index, on the other hand, is based on the geometric parameters of the ring, with a value of 1 indicating a fully aromatic system.

The table below provides a hypothetical comparison of aromaticity indices for benzene, pyridine, and this compound.

CompoundHOMA IndexNICS(0) (ppm)NICS(1) (ppm)
Benzene1.00-9.7-11.5
Pyridine0.97-8.8-10.2
This compound0.95-8.2-9.8

This data is hypothetical and for illustrative purposes only.

These computational analyses provide a deeper understanding of the electronic structure of this compound and how its aromaticity might influence its interactions with biological targets.

Mechanistic Studies of Biological Activity of 2 O Tolyl Pyridin 3 Ylamine Derivatives

Molecular Mechanisms of Receptor Antagonism

Derivatives of 2-o-Tolyl-pyridin-3-ylamine have been investigated for their ability to antagonize specific receptors, a key mechanism for their therapeutic action. This antagonism is predicated on their structural ability to bind to receptors and modulate their function, thereby interfering with physiological signaling pathways.

Netupitant, a derivative of a pyridine (B92270) analog, is a selective antagonist of the Neurokinin-1 (NK-1) receptor. tandfonline.comwikipedia.org The NK-1 receptor is a G-protein coupled receptor that binds the endogenous ligand Substance P, a neuropeptide involved in the transmission of pain, inflammation, and emesis. wikipedia.orgresearchgate.net The antiemetic properties of Netupitant stem from its ability to block the binding of Substance P to NK-1 receptors in the central nervous system, particularly in the brain stem emetic center. tandfonline.com

The antagonism of the NK-1 receptor by Netupitant is characterized as pseudo-irreversible. mdpi.com This is attributed to its slow dissociation kinetics from the receptor, leading to a prolonged inhibition of receptor activation. mdpi.com This sustained antagonism is a key feature of its clinical efficacy. Furthermore, the binding of Netupitant can induce conformational changes in the NK-1 receptor, which directly interfere with the binding of Substance P. mdpi.com The combination of Netupitant with a 5-HT3 receptor antagonist, such as palonosetron, has been shown to have synergistic effects in preventing chemotherapy-induced nausea and vomiting (CINV). tandfonline.com This synergy may arise from the two drugs additively triggering NK-1 receptor internalization. tandfonline.com

The interaction between ligands and their receptors is a critical determinant of biological activity. For NK-1 receptor antagonists, the binding affinity is a measure of the strength of the interaction between the antagonist and the receptor. The hydrophobic core between the loops and the outer segments of transmembrane domains 3–7 (TM3–TM7) of the NK-1 receptor is the primary ligand-binding site. wikipedia.org

Specific amino acid residues within this binding pocket are crucial for the interaction with non-peptide antagonists. For instance, residues such as Gln165 (TM4), His197 (TM5), His265 (TM6), and Tyr287 (TM7) have been identified as key interaction points for many non-peptide NK-1 receptor antagonists. wikipedia.org The benzhydryl moiety of some antagonists has been shown to interact with His197. wikipedia.org Additionally, experiments have demonstrated that replacing Val116 (TM3) and Ile290 (TM7) can decrease the binding affinity of certain antagonists. wikipedia.org The high affinity of these antagonists for the NK-1 receptor is a result of these specific molecular interactions.

Enzyme Inhibition Mechanisms

In addition to receptor antagonism, derivatives of this compound and related compounds have been shown to exert their biological effects through the inhibition of various enzymes. This inhibition can be a key factor in their therapeutic applications, ranging from metabolic disorders to cancer.

Several studies have highlighted the potential of pyridine derivatives to act as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the intestine. nih.govnih.govresearchgate.netmdpi.com Inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. nih.gov

A variety of pyridine-containing compounds have demonstrated significant α-glucosidase inhibitory activity. For example, novel 3-amino-2,4-diarylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivatives have shown excellent inhibitory activities, with some compounds being significantly more potent than the standard inhibitor, acarbose. nih.gov Similarly, 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones have also exhibited strong inhibitory action against α-glucosidase, with some derivatives showing IC50 values substantially lower than that of acarbose. nih.gov The structure-activity relationship studies of these compounds often reveal that the nature and position of substituents on the pyridine ring play a crucial role in their inhibitory potency.

Compound ClassExample CompoundIC50 Value (µM)Reference
3-amino-2,4-diarylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidinesCompound 3k16.4 ± 0.36 nih.gov
1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-onesCompound 9'b3.66 mM nih.gov
2-(pyridin-2-yl)H-imidazo[1,2-a]pyridinesCompound 5g3.7 researchgate.net
Thiourea derivatives based on 3-aminopyridin-2(1H)-onesCompound 9a9.77 mM mdpi.com

A novel therapeutic strategy involves the dual inhibition of both Janus Kinase (JAK) and Histone Deacetylase (HDAC) enzymes. nih.govresearchgate.netnih.govtandfonline.com Triazolopyridine derivatives have been designed and synthesized as potent dual inhibitors of JAK and HDAC. researchgate.netnih.govtandfonline.com This dual inhibition has shown synergistic effects in treating solid tumors. nih.gov

One particular study reported a series of triazolopyridine-based dual JAK/HDAC inhibitors, with one compound, referred to as compound 19, identified as a pan-HDAC and JAK1/2 dual inhibitor. researchgate.netnih.govtandfonline.com This compound displayed high cytotoxicity against cancer cell lines. researchgate.netnih.govtandfonline.com The design of these dual inhibitors involved merging different pharmacophores into a single molecule. researchgate.netnih.govtandfonline.com The inhibitory activities of these compounds against both targets were potent, with IC50 values in the nanomolar range. nih.gov

CompoundTargetIC50 (nM)Reference
Compound 19JAK1Data not specified in abstract researchgate.netnih.govtandfonline.com
JAK2Data not specified in abstract
HDAC (pan)Data not specified in abstract

The inhibitory action of these compounds is a direct result of their interaction with the active sites of the target enzymes. Docking simulations have been employed to visualize and understand these interactions at a molecular level. For the dual JAK/HDAC inhibitor compound 19, docking studies revealed that it fits well into the active sites of both HDAC and JAK proteins. researchgate.netnih.govtandfonline.com

Beyond direct active site inhibition, the concept of allosteric modulation presents another layer of mechanistic complexity. nih.govnih.gov Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.govnih.gov This binding event induces a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate at the active site. nih.gov While specific examples of allosteric modulation by this compound derivatives are not extensively documented in the provided context, it represents a potential mechanism of action for this class of compounds, offering advantages such as higher selectivity and a more nuanced modulation of biological activity. nih.gov

Cellular Mechanisms of Antiproliferative and Apoptosis-Inducing Activity

Derivatives based on the aminopyridine scaffold have demonstrated significant potential in oncology by influencing key cellular processes that govern cell growth and survival. Their mechanisms often involve direct interference with the cell cycle and the activation of programmed cell death pathways.

The antiproliferative activity of aminopyridine derivatives is frequently linked to their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating.

Thieno[2,3-b]pyridine derivatives, for instance, have been shown to induce a G2/M phase arrest in the cell cycle of the PC3 prostate cancer cell line. nih.gov Flow cytometry analysis revealed that after 24 hours of treatment, a majority of the cells accumulated in the G2/M phase, a critical checkpoint for DNA repair before mitosis. nih.gov This arrest was accompanied by an increase in multinucleated cells, suggesting a disruption of mitotic processes. nih.gov

Similarly, a study on aminodi(hetero)arylamines within the thieno[3,2-b]pyridine series identified a derivative that altered the cell cycle profile in the NCI-H460 non-small cell lung cancer cell line. This compound led to a notable decrease in the percentage of cells in the G0/G1 phase, indicating a block at a later stage of the cell cycle, which coincided with an increase in apoptosis. researchgate.netmdpi.com

These findings suggest that a primary mechanism of antiproliferative action for these compounds is the disruption of normal cell cycle progression, leading to a cessation of cell division.

Table 1: Effect of Aminopyridine Derivatives on Cell Cycle Progression

Compound Class Cell Line Effect Reference
Thieno[2,3-b]pyridines PC3 (Prostate Cancer) G2/M Arrest nih.gov

Beyond halting proliferation, many aminopyridine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells.

The induction of apoptosis can occur through various signaling cascades. For example, 4-aminopyridine has been found to trigger apoptosis in human acute myeloid leukemia (AML) cells. nih.gov Its mechanism involves blocking voltage-gated potassium channels, which leads to a significant increase in intracellular calcium concentration ([Ca2+]i) via the P2X7 receptor. This influx of calcium disrupts the mitochondrial membrane potential and activates the intrinsic apoptotic pathway, evidenced by the activation of caspase-9 and caspase-3. nih.gov

Another mechanistic route involves the generation of oxidative stress. Certain pyrano-pyridine derivatives induce apoptosis in K562 leukemia cells by causing a significant increase in cellular reactive oxygen species (ROS). researchgate.net This leads to lipid peroxidation and protein oxidation, culminating in an oxidative stress condition that triggers apoptosis. researchgate.net Research on a benzo researchgate.netrsc.orgoxepino[3,2-b] pyridine derivative in canine mammary cancer cells revealed that it induces apoptosis by altering the expression of key regulatory genes, specifically upregulating the pro-apoptotic BAX gene and downregulating the anti-apoptotic BCL-2 gene. mdpi.com

Furthermore, flow cytometry analysis using Annexin V/Propidium Iodide staining has confirmed the pro-apoptotic effects of other related compounds. Thieno[2,3-b]pyridines promote apoptosis in prostate cancer cells, while certain chalcone derivatives of (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one have also been confirmed as apoptosis inducers. nih.govmdpi.com A specific aminodi(hetero)arylamine derivative was shown to statistically increase the percentage of apoptotic cells from approximately 4-6% in control groups to over 36% in treated NCI-H460 cells. mdpi.com

Table 2: Mechanisms of Apoptosis Induction by Aminopyridine Derivatives

Compound/Derivative Class Cell Line Mechanism Key Molecules Involved Reference
4-Aminopyridine AML Increased intracellular Ca2+ P2X7 Receptor, Caspase-9, Caspase-3 nih.gov
Pyrano-pyridines K562 (Leukemia) Oxidative Stress Reactive Oxygen Species (ROS) researchgate.net
Benzo researchgate.netrsc.orgoxepino[3,2-b] pyridine Canine Mammary Cancer Gene Regulation BAX (Upregulation), BCL-2 (Downregulation) mdpi.com

Mechanisms of Antioxidant Activity

Certain aminopyridine derivatives exhibit antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress, a condition implicated in numerous diseases.

The antioxidant capacity of these compounds is often evaluated through in vitro assays that measure their ability to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. pensoft.net Studies on novel thiazolo[4,5-b]pyridine derivatives have utilized this method to quantify their antioxidant potential. pensoft.net

The primary mechanism is believed to be hydrogen atom transfer (HAT) or single electron transfer (SET), where the aminopyridine derivative donates a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction.

Antimicrobial Action Mechanisms

Aminopyridine derivatives have emerged as a promising class of antimicrobial agents, with activity reported against various bacterial and fungal strains. Their mechanisms of action can vary, ranging from the inhibition of essential enzymes to the disruption of cell wall integrity.

A notable mechanism is the inhibition of bacterial protein synthesis. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity against several Gram-positive bacteria. Their mode of action is believed to be similar to that of the antibiotic linezolid, which involves inhibiting the formation of the 70S initiation complex in bacterial ribosomes by binding to the 50S subunit. nih.gov This action effectively halts protein synthesis, leading to a bacteriostatic effect. nih.gov

Other aminopyridine derivatives exhibit broad-spectrum activity. One synthesized 2-amino-3-cyanopyridine (B104079) derivative showed exceptionally high activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.039 µg/mL. researchgate.netnih.gov While the precise mechanism for this specific compound was not fully elucidated, the structure-activity relationship suggested that the presence of a cyclohexylamine moiety was crucial for its potent antibacterial effect. nih.govmdpi.com

The antimicrobial efficacy of pyridine derivatives is often dependent on the specific substituents attached to the pyridine core. Compounds bearing nitro and dimethoxy groups have shown significant activity against strains like S. aureus, B. subtilis, E. coli, and the fungus C. albicans. nih.gov This highlights the potential for targeted modifications of the this compound scaffold to develop derivatives with specific and potent antimicrobial action.

Table 3: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Class Target Organisms MIC/Activity Putative Mechanism Reference
3-(Pyridine-3-yl)-2-oxazolidinones Gram-positive bacteria Strong antibacterial activity Inhibition of protein synthesis (50S ribosome subunit) nih.gov
2-Amino-3-cyanopyridines S. aureus, B. subtilis 0.039 µg/mL Not fully elucidated researchgate.netnih.gov

Advanced Material Science Applications of 2 O Tolyl Pyridin 3 Ylamine Scaffolds

Luminogenic Properties and Aggregation-Induced Emission Enhancement (AIEE)

A significant challenge in the field of organic luminescent materials is the phenomenon of aggregation-caused quenching (ACQ). Many organic fluorophores that are highly emissive in dilute solutions experience a severe drop in fluorescence intensity when aggregated or in the solid state due to the formation of non-emissive excimers via intermolecular π–π stacking. acs.orgmdpi.com A counterintuitive phenomenon, termed Aggregation-Induced Emission (AIE), first reported in 2001, describes how certain molecules that are weakly or non-emissive in solution become highly luminescent upon aggregation. acs.orgchemistryjournal.net The primary mechanism for AIE is the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). acs.orgchemistryjournal.net In solution, these molecules can dissipate exciton (B1674681) energy through non-radiative pathways via the active rotation or vibration of their components. In the aggregated state, these motions are physically locked, which blocks the non-radiative decay channels and activates radiative emission. chemistryjournal.netmdpi.com

The molecular structure of 2-o-Tolyl-pyridin-3-ylamine is intrinsically suited for AIE activity. The single bond connecting the pyridine (B92270) and o-tolyl rings allows for free rotation in the solution state. The presence of the ortho-methyl group creates significant steric hindrance, forcing a twisted conformation between the two aromatic rings. This twisted structure inhibits the close packing and π–π stacking that typically leads to ACQ. acs.org It is hypothesized that in an aggregated state or a solid film, the free rotation of the o-tolyl and pyridine units would be restricted. This restriction of intramolecular rotation would block non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield, a characteristic feature of luminogens with aggregation-induced emission enhancement (AIEE). mdpi.com

While direct photophysical data for this compound is not extensively reported, the properties of other donor-acceptor pyridine derivatives with twisted configurations strongly support this potential. For instance, studies on phenylmethylene pyridineacetonitrile derivatives demonstrate that positional isomerization, which affects molecular conjugation and configuration, directly impacts AIEE properties and solid-state quantum yields.

Compound/SystemSolvent/StateQuantum Yield (Φ)Key FindingReference(s)
Phenylmethylene Pyridineacetonitrile IsomersTHF SolutionLow (not specified)Weakly emissive in dilute solution. mdpi.com
o-DBCNPy (ortho-isomer)Solid Film0.81Exhibits the highest fluorescence quantum yield among isomers in the solid state due to effective RIM. mdpi.com
HPS (Hexaphenylsilole)Acetone Solution~0.1%Essentially non-emissive in solution. acs.org
HPS (Hexaphenylsilole)Aggregate StateHigh (not specified)Becomes highly luminescent upon aggregation, a classic example of AIE. acs.org
TPE-cored BODIPY OligomerTHF Solution3%Very low quantum yield in solution. mdpi.com
TPE-cored BODIPY OligomerTHF/Water (90% water)High (not specified)Shows significant AIEE effect as aggregation is induced. mdpi.com

This table presents data for related luminogens to illustrate the AIEE concept, suggesting the potential behavior of this compound based on its structural characteristics.

Integration into Fluorescent Probes and Sensors

The aminopyridine framework is a well-established platform for the design of fluorescent chemosensors. nih.govmdpi.com The pyridine ring acts as a fluorophore and its nitrogen atom, along with the exocyclic amino group, can serve as effective binding sites for analytes, particularly metal cations. mdpi.comresearchgate.net The sensing mechanism often relies on the modulation of photophysical processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) upon analyte binding.

The this compound scaffold incorporates these key features. The 3-amino group and the pyridine nitrogen can act as a chelating unit for specific metal ions. Upon coordination with a metal ion, several changes can occur to modulate the fluorescence output:

PET Quenching/Activation : The lone pair of electrons on the amino nitrogen could quench the fluorescence of the pyridine fluorophore via a PET mechanism. Binding of a cation to this nitrogen would inhibit PET, leading to a "turn-on" fluorescence response.

ICT Modulation : The donor-acceptor character of the molecule results in an ICT state. Analyte binding can alter the electron-donating or -accepting strength of the binding sites, thereby shifting the emission wavelength and/or changing the intensity.

Chemodosimeter Approach : The scaffold could be functionalized to undergo a specific, irreversible reaction with an analyte that generates a change in fluorescence.

Research on other aminopyridine derivatives has demonstrated their efficacy in detecting various environmentally and biologically significant ions. For example, a 2-amino-6-methyl-4-phenyl-nicotinonitrile was shown to be a selective "switch-off" fluorescent sensor for Fe³⁺ and Hg²⁺ ions. researchgate.net Similarly, other 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and used for the detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com These examples underscore the potential of the aminopyridine core within this compound for developing novel fluorescent probes.

Sensor Based OnAnalyte(s)Sensing MechanismLimit of Detection (LoD)Reference(s)
2-Amino-6-methyl-4-phenyl-nicotinonitrileFe³⁺ / Hg²⁺Fluorescence 'Switch-Off'Not specified researchgate.net
2-Amino-3-cyanopyridine derivativeCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Fluorescence QuenchingNot specified mdpi.com
Azido-substituted AminopyridineAlkynes (via click reaction)Fluorescence 'Turn-On'Not applicable nih.gov
Anthracene-based 3-Aminopyridinium PodandAcetate (B1210297)Fluorescence ModulationNot specified acs.org

This table summarizes the performance of various fluorescent sensors built on the aminopyridine scaffold, providing a conceptual basis for the application of this compound in this area.

Applications in Organic Electronics (Conceptual, e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology. The performance of an OLED is heavily dependent on the materials used in its emissive layer (EML). mdpi.com Materials with high solid-state photoluminescence quantum yields (PLQYs) are essential for fabricating efficient devices. As discussed, many traditional fluorophores suffer from ACQ, which limits their effectiveness in the solid-state EML.

AIE-active materials are exceptionally promising candidates for OLEDs because they inherently overcome the ACQ issue, exhibiting strong emission in the solid, aggregated state required for device fabrication. mdpi.com The conceptual AIEE properties of this compound make it an intriguing candidate for use in OLEDs, particularly as a non-doped emitter. In a non-doped OLED, the EML consists purely of the emissive material, simplifying device architecture and reducing manufacturing costs.

The donor-acceptor structure of this compound is also beneficial for charge transport, a critical function in OLEDs. Pyridine derivatives are widely used as electron-transporting materials (ETMs) due to the electron-deficient nature of the pyridine ring. rsc.org The tolyl-amino portion of the molecule can facilitate hole transport. This ambipolar character could lead to a more balanced injection and transport of holes and electrons within the EML, resulting in a wider recombination zone and potentially higher device efficiency and operational stability.

Studies on other D-A pyridine derivatives have already demonstrated their potential in OLEDs. For instance, phenylmethylene pyridineacetonitrile isomers with AIE characteristics have been successfully used as the light-emitting layer in non-doped OLEDs, achieving external quantum efficiencies (EQEs) as high as 4.31%. mdpi.com Other functionalized pyridine derivatives have also been explored as hole-transporting materials (HTMs) or as blue-emitting fluorophores, showing excellent device performance. acs.orgbohrium.com These findings provide a strong conceptual foundation for investigating this compound and its derivatives as next-generation materials for OLED applications.

Emitter/MaterialRole in OLEDMax. External Quantum Efficiency (EQE)Max. Brightness (cd/m²)Reference(s)
o-DBCNPy (AIE-gen)Non-doped Emitter4.31%> 2000 mdpi.com
Triphenylamine-Imidazopyridine IsomerDeep-Blue Emitter (Doped)6.13%Not specified researchgate.net
CN-substituted Imidazo[1,2-a]pyridineBlue Emitter (Doped)6.9%2759 bohrium.com
Pyrene-Pyridine Derivative (Py-MeO)Hole-Transporting Material4.1% (for the full device)22,500 acs.org

This table shows the performance of OLEDs using related pyridine-based materials, illustrating the conceptual potential of this compound in organic electronics.

Future Perspectives and Emerging Research Avenues for 2 O Tolyl Pyridin 3 Ylamine

Development of Green Chemistry Approaches for Synthesis

The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal chemistry. acsgcipr.orgnih.gov Traditional methods, however, often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a more sustainable and efficient path forward for the synthesis of 2-o-Tolyl-pyridin-3-ylamine. rasayanjournal.co.inmdpi.com Future research will likely focus on several key areas:

Catalytic C-C and C-N Bond Formation: The core structure of this compound involves a critical C-C bond between the pyridine and tolyl rings, and a C-N bond for the amine group. The development of novel catalytic systems, particularly those using earth-abundant metals like copper or iron, can facilitate these bond formations with higher atom economy and reduced environmental impact. rsc.orgresearchgate.netresearchgate.net

Microwave-Assisted and Flow Chemistry: Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are transformative technologies that can significantly reduce reaction times, improve yields, and enhance safety. researchgate.netegasmoniz.com.ptthieme-connect.com Applying these techniques to the synthesis of this compound could lead to more scalable and environmentally friendly production methods. nih.gov

Solvent-Free and Aqueous Synthesis: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into solvent-free reaction conditions or the use of water as a green solvent for the synthesis of pyridine derivatives is a promising area of exploration. mdpi.comrsc.org

Green Synthesis ApproachPotential Advantages for this compound Production
Catalysis (e.g., Copper, Iron) Reduced reliance on precious metals, higher atom economy, milder reaction conditions.
Microwave-Assisted Synthesis Drastically reduced reaction times, improved reaction yields, enhanced process control.
Flow Chemistry Scalable and continuous production, improved safety, potential for multi-step syntheses in a single process. uc.pt
Solvent-Free/Aqueous Synthesis Minimized use of volatile organic compounds (VOCs), reduced environmental impact, simplified purification.

Expanding the Scope of Derivatization for Novel Chemical Entities

The this compound scaffold offers multiple points for chemical modification, allowing for the creation of a diverse library of novel chemical entities with a wide range of physicochemical properties and biological activities. rsc.orgresearchgate.net Future derivatization strategies will likely focus on:

Modifications of the Pyridine Ring: Introduction of various substituents on the pyridine core can modulate the compound's electronics, lipophilicity, and metabolic stability. Structure-activity relationship (SAR) studies on related aminopyridine series have shown that such modifications can significantly impact biological activity. nih.govdocumentsdelivered.comnih.gov

Substitution on the Tolyl Group: The tolyl moiety provides another avenue for derivatization. Altering the position and nature of substituents on this aromatic ring can influence the molecule's interaction with biological targets.

Functionalization of the Amino Group: The secondary amine presents a key site for introducing a wide array of functional groups, including amides, sulfonamides, and ureas, which can form crucial hydrogen bonding interactions with target proteins.

Derivatization SitePotential ModificationsAnticipated Impact
Pyridine Ring Halogenation, alkylation, cyanationModulation of electronics, lipophilicity, and metabolic stability.
Tolyl Group Introduction of electron-withdrawing or -donating groupsAltered binding affinity and selectivity for biological targets.
Amino Group Acylation, sulfonylation, urea (B33335) formationEnhanced hydrogen bonding potential and target engagement.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of small molecules with desired properties. stanford.edunih.gov For this compound, these computational tools can be leveraged to:

Predict Biological Activity: Machine learning models, trained on large datasets of known bioactive molecules, can predict the potential biological activities of novel this compound derivatives. researchgate.net This in silico screening can prioritize the synthesis of compounds with the highest probability of success.

Optimize Physicochemical Properties: AI algorithms can predict key drug-like properties such as solubility, permeability, and metabolic stability. This allows for the rational design of derivatives with improved pharmacokinetic profiles.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired properties.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Modeling Using algorithms to forecast the biological activity and physicochemical properties of virtual compounds. mdpi.comAccelerated identification of promising drug candidates and reduction in the number of synthesized compounds.
De Novo Design Generative models that create novel molecular structures with desired characteristics.Exploration of a vast chemical space to identify innovative derivatives with enhanced efficacy and safety.
Structure-Activity Relationship (SAR) Analysis ML algorithms to identify patterns in how chemical structure relates to biological activity.More efficient optimization of lead compounds by highlighting key structural features for activity.

Exploration of Unconventional Biological Targets

The unique three-dimensional structure of this compound may allow it to interact with novel and unconventional biological targets that have been challenging to address with existing chemotypes. Future research in this area could involve:

Phenotypic Screening: High-throughput screening of a library of this compound derivatives against various cell lines can identify compounds with interesting biological effects without a preconceived target.

Target Identification and Validation: Once a compound with a desirable phenotype is identified, advanced proteomics and genomics techniques can be used to elucidate its molecular target(s).

Fragment-Based Screening: The this compound core could be used as a starting point in fragment-based drug discovery campaigns against a wide range of protein targets.

Design of Multi-Functional Chemical Probes

The aminopyridine scaffold is a known fluorophore, and this property can be harnessed to develop multi-functional chemical probes for biological research. nih.govnih.gov Future work could focus on:

Fluorescent Probes: By conjugating this compound derivatives to molecules that bind to specific cellular components, it may be possible to create fluorescent probes for imaging and tracking these components in living cells. rsc.orgillinois.edugoogle.com

PET Imaging Agents: The pyridine scaffold can be radiolabeled with positron-emitting isotopes, such as fluorine-18, to create novel Positron Emission Tomography (PET) imaging agents for in vivo visualization of biological processes and disease states. nih.govnih.gov

Multi-Target Ligands: The design of single molecules that can modulate multiple biological targets is an emerging paradigm in drug discovery. mdpi.comnih.govresearchgate.net The versatile derivatization possibilities of this compound make it an attractive scaffold for developing such multi-target agents.

Sustainable Synthesis and Resource Efficiency in Production

Beyond the initial synthesis, ensuring the long-term sustainability and resource efficiency of producing this compound and its derivatives on a larger scale is crucial. This involves a holistic approach that considers the entire life cycle of the chemical process. Key areas for future focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acsgcipr.org

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the pyridine and tolyl fragments.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental impact of different synthetic routes and identify areas for improvement. This would include assessing energy consumption, solvent usage, and waste generation.

By embracing these future perspectives and emerging research avenues, the scientific community can systematically explore the potential of this compound, paving the way for the development of novel therapeutics, advanced research tools, and more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-oo-Tolyl-pyridin-3-ylamine with high purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling between pyridin-3-amine derivatives and oo-tolyl boronic acids. Key steps include:

  • Optimizing catalyst systems (e.g., Pd(PPh3_3)4_4 or PdCl2_2(dppf)) and reaction temperatures (80–120°C) to enhance yield .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol to achieve >95% purity .
  • Monitoring reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most effective for confirming the structural integrity of 2-oo-Tolyl-pyridin-3-ylamine?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (DMSO-d6d_6 or CDCl3_3) to verify aromatic proton environments and substituent positions. For example, pyridine protons typically appear at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 199.1 for C12_{12}H12_{12}N2_2) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect trace impurities .

Q. What safety protocols should be followed when handling 2-oo-Tolyl-pyridin-3-ylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors or dust .
  • Waste Disposal : Segregate organic waste containing the compound in labeled containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 2-oo-Tolyl-pyridin-3-ylamine synthesis?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters such as catalyst loading (0.5–5 mol%), solvent polarity (toluene vs. DMF), and reaction duration (12–48 hr) to identify optimal conditions .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., homocoupling derivatives) and adjust ligand systems (e.g., switch from PPh3_3 to XPhos) to suppress undesired pathways .
  • Reproducibility Checks : Replicate published procedures while documenting deviations (e.g., moisture levels, degassing methods) to isolate critical factors .

Q. What strategies are employed to investigate the bioactivity of 2-oo-Tolyl-pyridin-3-ylamine against kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant EGFR or HER2 kinases in 96-well plates with ATP-competitive substrates (e.g., ADP-Glo™). Measure IC50_{50} values at 10 μM–1 nM compound concentrations .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to correlate substituent effects with inhibitory potency .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) using crystallographic kinase structures (PDB: 1M17) to predict binding modes and guide lead optimization .

Q. How can computational modeling guide the design of derivatives based on 2-oo-Tolyl-pyridin-3-ylamine?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (GROMACS) under physiological conditions (310 K, 1 atm) to assess binding stability .
  • ADMET Profiling : Predict pharmacokinetic properties (e.g., LogP, CYP450 inhibition) using SwissADME or ADMETlab to prioritize synthesizable candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for 2-oo-Tolyl-pyridin-3-ylamine across studies?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 2-chloro-3-(oo-tolyl)pyridin-4-amine) to identify solvent- or concentration-dependent shifts .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Collaborative Verification : Share raw spectral data (e.g., via Zenodo) for peer validation and error detection .

Experimental Design Considerations

Q. What controls are essential in stability studies of 2-oo-Tolyl-pyridin-3-ylamine under varying pH conditions?

  • Methodological Answer :

  • Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hr. Monitor decomposition via UPLC-MS and include:
  • Negative Controls : Use inert solvents (e.g., DMSO) to rule out solvent-mediated degradation .
  • Positive Controls : Spiked samples with known degradants (e.g., hydrolyzed pyridine derivatives) to validate detection methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.